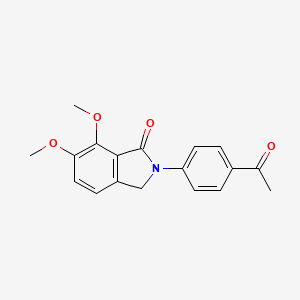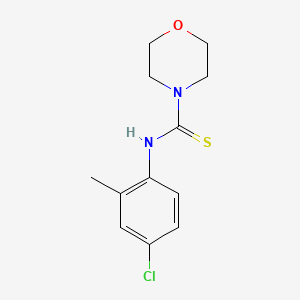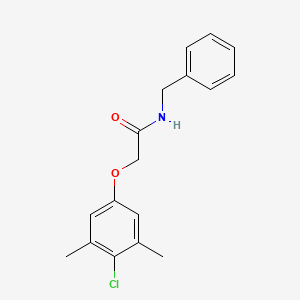
2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone, also known as J147, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic properties. This compound was first synthesized by the Salk Institute in 2011, and since then, it has been extensively studied for its ability to improve cognitive function and slow down the aging process.
Mécanisme D'action
2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone has been shown to activate the production of ATP in the mitochondria, which is responsible for providing energy to the cells. This increased production of ATP leads to an increase in the activity of the electron transport chain, which in turn leads to an increase in the production of reactive oxygen species (ROS). The increased production of ROS triggers a series of cellular responses that ultimately lead to an increase in the production of neurotrophic factors and a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can increase the production of ATP, reduce inflammation, and increase the production of neurotrophic factors. Additionally, this compound has been shown to increase the activity of the electron transport chain and reduce the production of reactive oxygen species. These effects suggest that this compound could be a promising candidate for the treatment of age-related cognitive decline and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone is its ability to improve cognitive function and slow down the aging process. Additionally, this compound is relatively easy to synthesize and can be produced on a large scale. However, one of the limitations of this compound is its lack of selectivity, which could lead to off-target effects. Additionally, more research is needed to determine the long-term effects of this compound and its potential side effects.
Orientations Futures
There are several future directions for the research on 2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone. One potential direction is to investigate the effects of this compound on other age-related diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, more research is needed to determine the optimal dosage and administration of this compound for the treatment of neurodegenerative diseases. Finally, further studies are needed to investigate the long-term effects of this compound on cognitive function and overall health.
Méthodes De Synthèse
The synthesis of 2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol and 4-acetylphenyl isocyanate in the presence of a base. The resulting product is then subjected to a series of reactions to obtain this compound in its pure form. The synthesis process is relatively straightforward and can be performed on a large scale, making it a promising candidate for further research.
Applications De Recherche Scientifique
2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone has been shown to have neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors in the brain. These findings suggest that this compound could be a promising drug candidate for the treatment of age-related cognitive decline and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-acetylphenyl)-6,7-dimethoxy-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(20)12-4-7-14(8-5-12)19-10-13-6-9-15(22-2)17(23-3)16(13)18(19)21/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCJBVPLAKNLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)
![3-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5863563.png)
![N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5863565.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B5863573.png)
![2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5863580.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)



![3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)
![4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)